2-hydroxy-5-{[(4-methylphenoxy)acetyl]amino}benzoic acid
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Overview
Description
2-hydroxy-5-{[(4-methylphenoxy)acetyl]amino}benzoic acid is an organic compound with a complex structure It is characterized by the presence of a hydroxy group, a methylphenoxy group, and an acetylamino group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-{[(4-methylphenoxy)acetyl]amino}benzoic acid typically involves multiple steps. One common synthetic route starts with the preparation of 4-methylphenoxyacetic acid, which is then reacted with 2-hydroxy-5-aminobenzoic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as sodium hydride (NaH) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-5-{[(4-methylphenoxy)acetyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetylamino group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the acetylamino group may produce an amine.
Scientific Research Applications
2-hydroxy-5-{[(4-methylphenoxy)acetyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-{[(4-methylphenoxy)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. The hydroxy and acetylamino groups can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the phenoxy group can interact with hydrophobic pockets in enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-5-methylbenzoic acid: Similar structure but lacks the phenoxy and acetylamino groups.
4-methylphenoxyacetic acid: Contains the phenoxy group but lacks the benzoic acid core.
2-hydroxy-5-aminobenzoic acid: Contains the hydroxy and amino groups but lacks the phenoxy and acetyl groups.
Uniqueness
2-hydroxy-5-{[(4-methylphenoxy)acetyl]amino}benzoic acid is unique due to the combination of functional groups it possesses. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
2-hydroxy-5-[[2-(4-methylphenoxy)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-10-2-5-12(6-3-10)22-9-15(19)17-11-4-7-14(18)13(8-11)16(20)21/h2-8,18H,9H2,1H3,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZSNSKDJWNPGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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